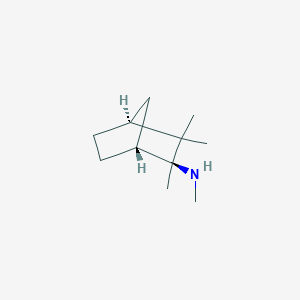
Dexmecamylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexmecamylamine is a drug that is used in scientific research to study the role of nicotinic acetylcholine receptors in the nervous system. It is a competitive antagonist of the α3β4 subtype of nicotinic receptors and is commonly used in laboratory experiments to investigate the physiological and biochemical effects of these receptors.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Renal Impairment
Dexmecamylamine, evaluated as a potential adjunct treatment for major depressive disorder, is primarily excreted via the kidneys. A study revealed that renal impairment significantly affects the pharmacokinetics of dexmecamylamine, suggesting a need for dose adjustments in patients with renal issues. The study found an increase in the area under the plasma concentration–time curve (AUC) and a decrease in clearance in subjects with renal impairment (Alverlind et al., 2014).
Treatment for Overactive Bladder
Dexmecamylamine has been explored as a treatment for overactive bladder. In a clinical trial, it showed a statistically significant decrease in micturition frequency but not in urge incontinence episodes. The study highlighted that dexmecamylamine may not offer an enhanced therapeutic profile compared to existing therapies for overactive bladder (Chancellor et al., 2015).
Adjunct Therapy for Major Depressive Disorder
Several studies have investigated dexmecamylamine as an adjunct therapy for major depressive disorder (MDD) in patients with inadequate response to antidepressants. However, these studies found no significant therapeutic effects or differences in various depression scales when compared to placebo (Vieta et al., 2014); (Möller et al., 2015).
Long-Term Safety and Tolerability in MDD Treatment
In a long-term study assessing the safety and tolerability of dexmecamylamine as an adjunct to SSRIs/SNRIs in MDD patients, it was found to be generally well tolerated. The most common adverse events were constipation and headache, and no significant differences were observed in secondary endpoints compared to placebo (Tummala et al., 2015).
Eigenschaften
CAS-Nummer |
107538-05-6 |
|---|---|
Produktname |
Dexmecamylamine |
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
InChI-Schlüssel |
IMYZQPCYWPFTAG-NGZCFLSTSA-N |
Isomerische SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |
SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Andere CAS-Nummern |
6147-18-8 107538-05-6 |
Synonyme |
[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




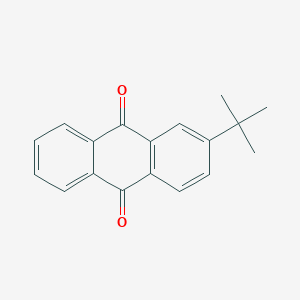
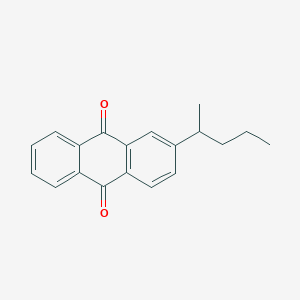
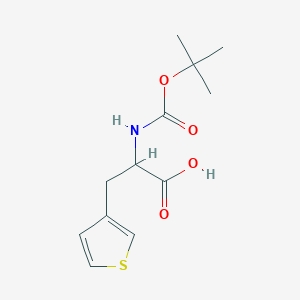
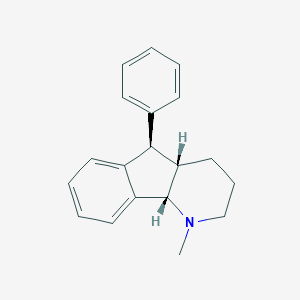
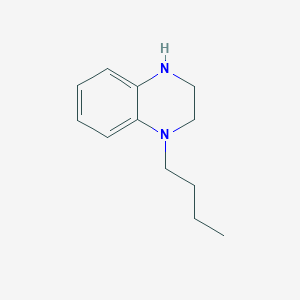
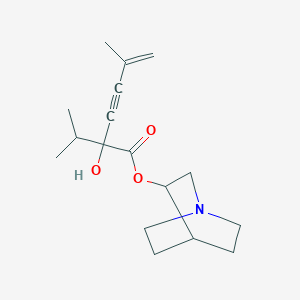
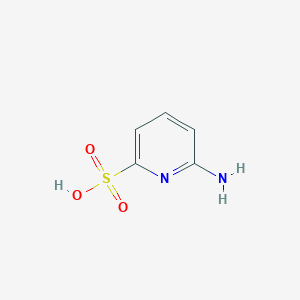
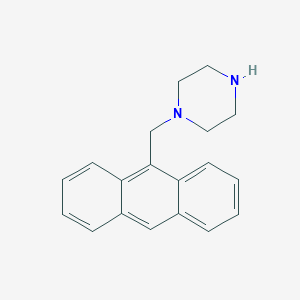
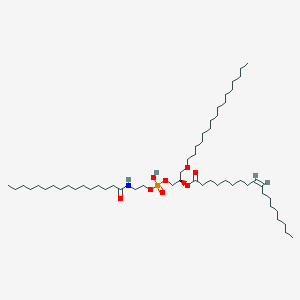
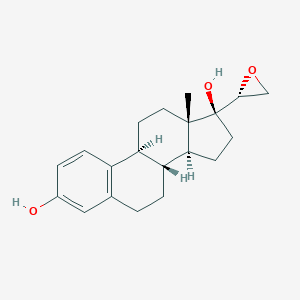
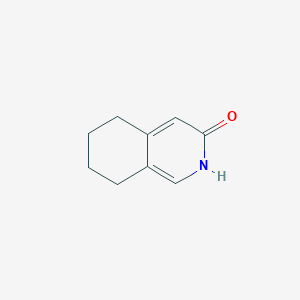
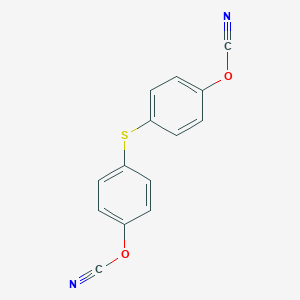
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)